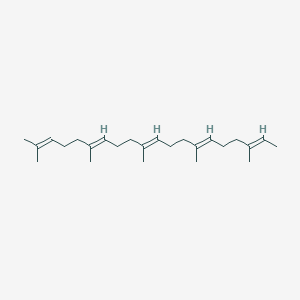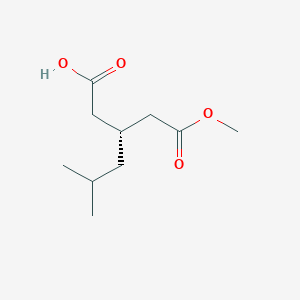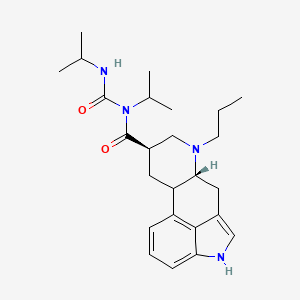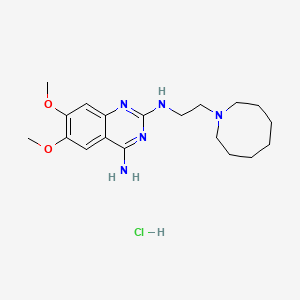
2,4-Quinazolinediamine, 6,7-dimethoxy-N(sup 2)-(2-(hexahydro-1(2H)-azocinyl)ethyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2,4-Quinazolinediamine, 6,7-dimethoxy-N(sup 2)-(2-(hexahydro-1(2H)-azocinyl)ethyl)-, monohydrochloride involves multiple stepsThe final step involves the attachment of the hexahydro-1(2H)-azocinyl group via an ethyl linker, followed by the formation of the monohydrochloride salt .
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
2,4-Quinazolinediamine, 6,7-dimethoxy-N(sup 2)-(2-(hexahydro-1(2H)-azocinyl)ethyl)-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism .
類似化合物との比較
2,4-Quinazolinediamine, 6,7-dimethoxy-N(sup 2)-(2-(hexahydro-1(2H)-azocinyl)ethyl)-, monohydrochloride can be compared with other similar compounds, such as:
6,7-dimethoxy-N2,N2-dimethylquinazoline-2,4-diamine: This compound has a similar quinazoline core but different substituents, leading to different chemical and biological properties.
6,7-DIMETHOXY-N(2)-(2-(2-METHOXYPHENOXY)ET)-N(2)-ME-2,4-QUINAZOLINEDIAMINE HCL: Another related compound with different substituents, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific substituents and the resulting properties, making it a valuable compound for various scientific research applications .
特性
CAS番号 |
122001-65-4 |
|---|---|
分子式 |
C19H30ClN5O2 |
分子量 |
395.9 g/mol |
IUPAC名 |
2-N-[2-(azocan-1-yl)ethyl]-6,7-dimethoxyquinazoline-2,4-diamine;hydrochloride |
InChI |
InChI=1S/C19H29N5O2.ClH/c1-25-16-12-14-15(13-17(16)26-2)22-19(23-18(14)20)21-8-11-24-9-6-4-3-5-7-10-24;/h12-13H,3-11H2,1-2H3,(H3,20,21,22,23);1H |
InChIキー |
UQCMRUUNEWDPQM-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)NCCN3CCCCCCC3)N)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![copper;dimethyl(dioctadecyl)azanium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-6-sulfonate](/img/structure/B12780678.png)


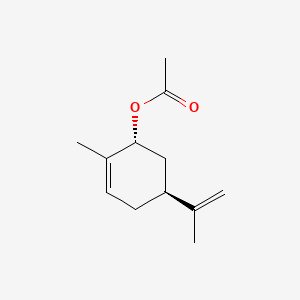


![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-aminoacetate](/img/structure/B12780736.png)

![(4R,8R)-2,4,18-trihydroxy-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14,16,18-heptaen-20-one](/img/structure/B12780753.png)
